tert-butyl N-[(3S)-1-hydroxyheptan-3-yl]carbamate
Description
tert-butyl N-[(3S)-1-hydroxyheptan-3-yl]carbamate is a chiral carbamate derivative characterized by a seven-carbon aliphatic chain with a hydroxyl group at the terminal position (C1) and a stereogenic center at C3 (S-configuration). The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, widely utilized in organic synthesis to enhance stability and control reactivity during multi-step reactions.
Properties
Molecular Formula |
C12H25NO3 |
|---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
tert-butyl N-[(3S)-1-hydroxyheptan-3-yl]carbamate |
InChI |
InChI=1S/C12H25NO3/c1-5-6-7-10(8-9-14)13-11(15)16-12(2,3)4/h10,14H,5-9H2,1-4H3,(H,13,15)/t10-/m0/s1 |
InChI Key |
CIWJUSQLLYOHTI-JTQLQIEISA-N |
Isomeric SMILES |
CCCC[C@@H](CCO)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCCCC(CCO)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3S)-1-hydroxyheptan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate heptan derivative. One common method involves the use of tert-butyl carbamate and a heptan-3-ol derivative under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The purification of the product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(3S)-1-hydroxyheptan-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Tert-butyl N-[(3S)-1-hydroxyheptan-3-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S)-1-hydroxyheptan-3-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Carbamate Derivatives
Key Observations:
Cyclic backbones (e.g., cyclopentane, piperidine) introduce conformational rigidity, which may improve binding affinity in enzyme-active sites or reduce metabolic degradation in drug candidates .
Substituent Effects :
- Hydroxyl groups in cyclopentyl and piperidine derivatives (e.g., 1330069-67-4, 1549812-73-8) increase polarity, favoring aqueous solubility and hydrogen-bonding interactions .
- Fluorine substituents (e.g., 1052713-47-9) enhance electronegativity and metabolic stability, making such compounds valuable in medicinal chemistry .
Stereochemical Considerations :
- The (3S) configuration in the target compound contrasts with cyclopentyl derivatives (e.g., 1330069-67-4, (1R,2S)-configuration), which exhibit distinct spatial arrangements that could influence chiral recognition in synthesis or biological activity .
Analytical Characterization
Structural elucidation of these compounds relies on techniques such as:
- X-ray crystallography : Programs like SHELX and ORTEP-3 (–2) are critical for resolving stereochemistry and confirming crystal packing, particularly for cyclic derivatives with complex conformations .
- NMR spectroscopy : Differentiation of diastereomers (e.g., (3S,4R) vs. (3R,4R) piperidines) is achievable through coupling constant analysis .
Biological Activity
Tert-butyl N-[(3S)-1-hydroxyheptan-3-yl]carbamate is a carbamate compound with potential biological activities. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology. This article compiles available data on its biological effects, including mechanisms of action, efficacy in various models, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₉N₁O₃
- Molecular Weight : 189.25 g/mol
- CAS Number : 150736-71-3
- SMILES Notation : CC@@HN
- Neuroprotection : Similar compounds have demonstrated the ability to protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's disease (AD). For example, a related compound, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate, exhibited moderate protective effects against Aβ toxicity by reducing levels of TNF-α and free radicals in astrocytes .
- Anti-inflammatory Effects : The modulation of inflammatory cytokines is another observed effect. Compounds with similar structures have been shown to decrease TNF-α production in response to Aβ exposure, indicating a potential pathway for reducing neuroinflammation associated with neurodegenerative diseases .
In Vitro Studies
In vitro studies have assessed the efficacy of carbamate derivatives on various cell lines:
- Astrocyte Cultures : In cultures treated with Aβ, compounds showed reduced cell death compared to untreated controls. For instance, treatments resulted in approximately 20% reduction in astrocyte death compared to those exposed solely to Aβ .
In Vivo Studies
While specific in vivo studies for this compound are lacking, related compounds have been tested in models mimicking AD pathology. These studies often utilize scopolamine-induced models to evaluate cognitive function and neuroprotection.
Data Summary Table
| Compound | Biological Activity | Model Used | Key Findings |
|---|---|---|---|
| tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate | Neuroprotective | Astrocyte cultures | Reduced Aβ-induced cell death by ~20% |
| tert-butyl N-(4-hydroxyphenyl)carbamate | Anti-inflammatory | Scopolamine model | Decreased TNF-α levels; improved cognitive function |
Case Studies
Recent research highlights the significance of multi-target compounds in treating complex diseases like AD. The design of this compound may follow similar principles as those observed in the development of other effective carbamates that target multiple pathways involved in neurodegeneration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
